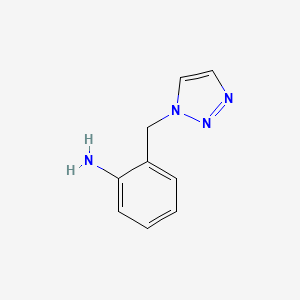
Sodium;borate;pentahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium borate pentahydrate, also known as sodium tetraborate pentahydrate, is a hydrated sodium salt of boric acid. It is commonly referred to as borax pentahydrate. This compound has the chemical formula Na₂B₄O₇·5H₂O and is known for its white, crystalline appearance. Sodium borate pentahydrate is widely used in various industrial and household applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium borate pentahydrate can be synthesized through the reaction of boric acid (H₃BO₃) with sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH). The reaction typically involves heating the mixture to facilitate the formation of sodium borate, which is then crystallized to obtain the pentahydrate form.
Industrial Production Methods: Industrially, sodium borate pentahydrate is produced by mining boron-containing minerals such as kernite and tincal. The extracted minerals are dissolved in water, and the solution is then concentrated and cooled to crystallize sodium borate pentahydrate. This method is efficient and widely used in large-scale production .
Chemical Reactions Analysis
Types of Reactions: Sodium borate pentahydrate undergoes various chemical reactions, including:
Acid-Base Reactions: It reacts with acids to form boric acid and corresponding sodium salts.
Hydrolysis: In aqueous solutions, it hydrolyzes to form boric acid and sodium hydroxide.
Dehydration: Upon heating, it loses water molecules to form anhydrous sodium borate.
Common Reagents and Conditions:
Acids: Hydrochloric acid (HCl) is commonly used to convert sodium borate pentahydrate to boric acid.
Heat: Elevated temperatures are used to dehydrate the compound.
Major Products Formed:
Boric Acid (H₃BO₃): Formed when sodium borate pentahydrate reacts with acids.
Anhydrous Sodium Borate (Na₂B₄O₇): Formed upon heating.
Scientific Research Applications
Sodium borate pentahydrate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of sodium borate pentahydrate involves its ability to form borate ions in aqueous solutions. These ions can interact with various biological molecules, leading to their stabilization or inhibition. For example, borate ions can inhibit the growth of fungi by interfering with their cell wall synthesis. Additionally, borate ions can form complexes with diols and polyols, which are important in various biochemical pathways .
Comparison with Similar Compounds
Sodium borate pentahydrate can be compared with other borate compounds such as:
Sodium Borate Decahydrate (Na₂B₄O₇·10H₂O):
Anhydrous Sodium Borate (Na₂B₄O₇): Lacks water molecules and is used where a dry form of borate is required.
Sodium Metaborate (NaBO₂): Contains a different borate anion and is used in different industrial processes.
The uniqueness of sodium borate pentahydrate lies in its specific hydration level, which provides a balance between solubility and stability, making it suitable for a wide range of applications .
Properties
Molecular Formula |
BH10NaO8-2 |
|---|---|
Molecular Weight |
171.88 g/mol |
IUPAC Name |
sodium;borate;pentahydrate |
InChI |
InChI=1S/BO3.Na.5H2O/c2-1(3)4;;;;;;/h;;5*1H2/q-3;+1;;;;; |
InChI Key |
LRZRKWJZPYGDKX-UHFFFAOYSA-N |
Canonical SMILES |
B([O-])([O-])[O-].O.O.O.O.O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(4-Butylcyclohexyl)-4-[4-(methoxymethyl)phenyl]benzene](/img/structure/B13739972.png)




![9-Benzyl-3-(4-methylphenoxy)-9-azabicyclo[3.3.1]nonane](/img/structure/B13739985.png)



![sodium;(4aR,6R,7aR)-6-(6-aminopurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B13740013.png)
![Nickel(2+) bis[2-benzoyl-5-(octyloxy)phenolate]](/img/structure/B13740016.png)

